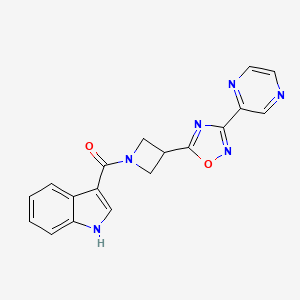

(1H-indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-3-yl-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-18(13-7-21-14-4-2-1-3-12(13)14)24-9-11(10-24)17-22-16(23-26-17)15-8-19-5-6-20-15/h1-8,11,21H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDUGFJMJHQARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C4=NC(=NO4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1H-indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, with the CAS number 1325687-94-2, is a synthetic derivative that has garnered interest due to its potential biological activities. The structural complexity of this compound suggests a multifaceted interaction with biological systems, particularly in the realms of anti-cancer and neuropsychiatric applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 346.3 g/mol. The compound features an indole moiety, a pyrazine ring, and an oxadiazole unit, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1325687-94-2 |

| Molecular Formula | C18H14N6O2 |

| Molecular Weight | 346.3 g/mol |

Biological Activity Overview

Recent studies have explored the biological activities associated with compounds containing indole and oxadiazole structures. These activities include:

- Anti-Cancer Activity : Compounds similar to this compound have demonstrated significant anti-cancer properties. For example, research indicates that pyrazinoindole derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuropsychiatric Effects : Indole derivatives have been reported to possess psychoactive properties, influencing neurotransmitter systems and potentially serving as therapeutic agents for neurodegenerative disorders .

- Antimicrobial Activity : The presence of the pyrazine ring in the structure suggests potential antimicrobial properties. Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating that this class of compounds might be useful in treating infectious diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of related compounds:

Study on Pyrazinoindoles

A comprehensive review highlighted the synthesis and biological activities of pyrazino[1,2-a]indoles. It was found that these compounds exhibited neuropsychiatric effects and anti-cancer properties through various mechanisms including inhibition of specific enzymes .

Oxadiazole Derivatives

Research focused on oxadiazole derivatives has shown their ability to protect cells from oxidative stress. For instance, derivatives synthesized from indole demonstrated protective effects against oxidative damage in cellular models .

Table: Biological Activity Summary

Chemical Reactions Analysis

Key Structural Features and Reactivity

The molecule contains:

- 1H-Indol-3-yl group : Aromatic heterocycle often synthesized via Fischer indole synthesis or coupling reactions .

- Azetidin-1-yl (β-lactam) ring : Typically formed via Staudinger cycloaddition or dehydrohalogenation of chloroacetyl intermediates .

- 1,2,4-Oxadiazol-5-yl group : Synthesized through cyclization of amidoximes or nitrile oxides .

- Pyrazin-2-yl substituent : Introduced via nucleophilic substitution or cross-coupling reactions .

Formation of the Oxadiazole-Azetidine Core

- Cyclization of chloroacetyl intermediates : Base-catalyzed dehydrohalogenation of N-chloroacetyl derivatives (e.g., 2-N-chloroacetylarylaminomethyl-4(3H)-quinazolinone) in DMF with KCO yields azetidin-2-ones .

- Oxadiazole synthesis : Reaction of nitriles with hydroxylamine under acidic conditions forms 1,2,4-oxadiazoles. For example, 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl groups are constructed via cyclization of pyrazine-2-carbonitrile derivatives .

Indole and Pyrazine Incorporation

- Indole coupling : Sonogashira or Suzuki-Miyaura coupling links the indol-3-yl group to the azetidine scaffold. For example, 2-chloromethylquinazolin-4(3H)-one reacts with aryl amines to form indole-containing intermediates .

- Pyrazine functionalization : Pyrazin-2-yl groups are introduced via nucleophilic aromatic substitution (e.g., displacement of chlorine in 4-chloropyrimidines) under microwave irradiation with DIPEA .

Final Assembly

- Methanone bridge formation : Acylation of the azetidine nitrogen with indole-3-carbonyl chloride or acid anhydrides completes the methanone linkage .

- Deprotection steps : Boc-protected intermediates (e.g., tert-butoxycarbonyl groups) are cleaved with TFA to yield free amines or hydroxyls .

Reaction Optimization

- Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) for pyrazine substitutions .

- Catalytic systems : Pd(PPh)Cl/CuI for Sonogashira couplings , and KCO in DMF for cyclizations .

- Purification : Recrystallization from CHCl/MeOH (5:1) or column chromatography ensures high yields (70–90%) .

Functional Derivatives and Modifications

- Azetidine ring expansion : Bis-quinazolinonyl-β-lactams are synthesized via double cyclization of dichloroacetyl derivatives .

- Oxadiazole bioisosteres : Replacement of oxadiazole with 1,3,4-thiadiazole or triazole alters pharmacokinetic properties .

- Alkynyl side chains : Terminal alkynes (introduced via Sonogashira coupling) enable click chemistry for further derivatization .

Challenges and Considerations

- Stereochemical control : Chiral azetidine centers require asymmetric synthesis or resolution .

- Oxadiazole stability : Hydrolytic degradation under acidic/basic conditions necessitates protective strategies .

- Solubility : Polar groups (e.g., pyrazine) enhance aqueous solubility but may reduce membrane permeability .

This synthesis leverages modular approaches, integrating heterocyclic chemistry and cross-coupling strategies. Future work may explore catalytic asymmetric methods and in vivo efficacy studies.

Comparison with Similar Compounds

Comparison with 1-(1-Aryl-1H-Tetrazol-5-yl)-2-(Piperidin-1-yl)Ethanone Derivatives

Key Compound Class: Derivatives (22–28) from feature a tetrazole core linked to piperidine via an ethanone bridge.

- Structural Differences: The target compound replaces the tetrazole with a 1,2,4-oxadiazole and substitutes piperidine with azetidine.

- Synthesis :

Comparison with Pyrrolo[3,2-d]Isoxazole Derivatives

Key Compound : 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole ().

- Structural Differences: The target compound’s oxadiazole replaces the isoxazole, altering electronic properties. The azetidine ring provides a sp³-hybridized nitrogen, contrasting with the planar isoxazole oxygen .

- Synthesis: The analog uses 3-methylisoxazol-5-amine and 2-chloro-1-(1H-indol-3-yl)ethanone in EtOH/Et₃N .

Comparison with Thienothiophene-Pyrazole Hybrids

Key Compound: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b, ).

- Structural Differences: The target compound lacks the thienothiophene scaffold but shares a methanone linker. Pyrazine in the oxadiazole substituent may improve solubility compared to phenyl groups in 7b .

- Physicochemical Properties: Compound 7b has a higher molecular weight (538.64 g/mol) due to the thienothiophene and pyrazole units . The target compound’s smaller size (346.3 g/mol) may enhance membrane permeability .

| Property | Target Compound | Compound 7b |

|---|---|---|

| Molecular Weight (g/mol) | 346.3 | 538.64 |

| Aromatic Substituent | Pyrazine | Phenyl |

| Heterocyclic Core | Oxadiazole-Azetidine | Thienothiophene-Pyrazole |

Comparison with Triazole-Oxadiazole Derivatives

Key Compound: (3-((3-(o-Tolyl)-1,2,4-Oxadiazol-5-yl)Methyl)Piperidin-1-yl)(1H-1,2,4-Triazol-5-yl)Methanone ().

- Structural Differences :

- Synthetic Flexibility :

- Piperidine in the analog allows for easier functionalization, whereas azetidine’s strain may limit derivatization .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

- Answer: The compound contains three critical motifs:

- Indole moiety : Known for π-π stacking interactions in biological targets (e.g., kinases, GPCRs) .

- Azetidine ring : A strained 4-membered ring that enhances metabolic stability and influences conformational flexibility .

- Pyrazine-oxadiazole hybrid : Provides hydrogen-bonding and dipole interactions, common in kinase inhibitors .

Q. What synthetic strategies are recommended for constructing this compound?

- Answer: A multi-step approach is required:

Oxadiazole formation : Cyclize pyrazine-2-carboxylic acid with amidoxime under microwave-assisted conditions (e.g., 120°C, DMF) .

Azetidine functionalization : Use a coupling agent (e.g., EDCI/HOBt) to attach the oxadiazole to the azetidine ring .

Indole acylation : React the azetidine-oxadiazole intermediate with 1H-indole-3-carbonyl chloride in anhydrous THF at 0–5°C .

- Optimization Tip: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Answer: Employ a combination of:

- NMR spectroscopy : 1H/13C NMR to confirm connectivity (e.g., indole NH peak at δ 10–12 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) .

- HPLC : Use a C18 column (ACN/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Answer: Discrepancies may arise from assay conditions (e.g., cell type, concentration).

- Step 1 : Validate assay reproducibility using positive controls (e.g., staurosporine for kinase inhibition) .

- Step 2 : Perform solubility studies (DMSO/PBS) to rule out aggregation artifacts .

- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50) to confirm target engagement .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of analogs?

- Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes to identify critical interactions (e.g., pyrazine-oxadiazole with hinge region residues) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., replacing pyrazine with pyrimidine) .

- ADMET Prediction : Tools like SwissADME assess logP, CYP inhibition, and blood-brain barrier penetration .

Q. How can researchers mitigate off-target effects observed in in vivo models?

- Answer:

- Selectivity Profiling : Screen against panels of kinases or GPCRs (e.g., Eurofins CEREP panel) .

- Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) that may cause toxicity .

- Proteomics : SILAC-based profiling in target tissues to identify unintended protein interactions .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for preclinical studies?

- Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OMe, -OH) to lower logP (<3) without sacrificing potency .

- Prodrug Design : Mask indole NH with acetyl groups to enhance oral bioavailability .

- PK Studies : Conduct IV/PO dosing in rodents with LC-MS quantification of plasma half-life and AUC .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data between 2D vs. 3D cell culture models?

- Hypothesis : Poor penetration in 3D spheroids due to higher stromal density.

- Methodology :

- Tissue Penetration Assay : Use fluorescently labeled compound and confocal microscopy .

- Hypoxia Markers : Measure HIF-1α levels in 3D cultures to assess microenvironment effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.